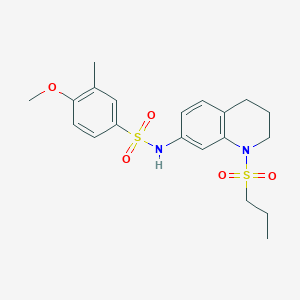

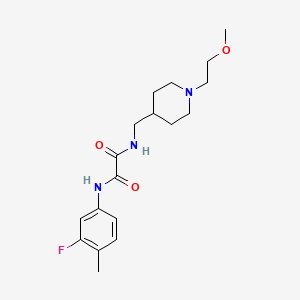

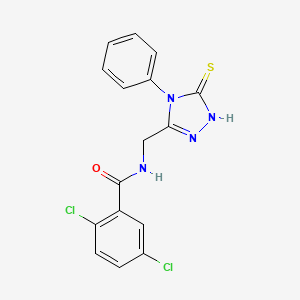

4-iodo-1-methyl-3-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-iodo-1-methyl-3-phenyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of an iodine substituent at the 4-position, a methyl group at the 1-position, and a phenyl group at the 3-position suggests that this compound could exhibit unique chemical and physical properties, as well as potential biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of aldehyde, phenylhydrazine, and alkynes in the presence of iodine as a catalyst, which proceeds via a domino reaction involving the formation of a Schiff base, Mannich addition, and intramolecular cyclization . Another effective route for the synthesis of substituted pyrazoles is the 3+2 annulation method, which has been described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole synthesis and the potential for generating a wide variety of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular structure of a related pyrazoline compound was confirmed by X-ray diffraction studies, which revealed that it crystallizes in the monoclinic system with specific unit cell parameters . Similarly, the molecular geometry of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was optimized using computational methods and compared with experimental data, providing insights into the conformational flexibility and electronic properties of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be utilized to synthesize complex heterocyclic compounds. For example, an iodine(III)-mediated oxidative approach has been used to synthesize new triazolopyridine derivatives from pyrazolylmethylene hydrazines, demonstrating the reactivity of pyrazole derivatives in oxidative cyclization reactions . Additionally, the reactivity of pyrazoles with rhodium chemistry has been explored, leading to the formation of complexes with interesting structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the introduction of a halogen, such as iodine, can significantly affect the NMR chemical shifts, as observed in the highly shielded C-4 atom of 4-iodo pyrazole derivatives . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in determining the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds : 3-phenyl-1H-pyrazole, a related compound, is an important intermediate in synthesizing many biologically active compounds. This synthesis is crucial for developing small molecule inhibitors, particularly in cancer therapy (Liu, Xu, & Xiong, 2017).

Spectral and Theoretical Investigations : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, involve combined experimental and theoretical analyses. These studies, using techniques like NMR, FT-IR, and X-ray diffraction, contribute to understanding the molecular structure and properties of such compounds (Viveka et al., 2016).

Antimicrobial and Antioxidant Agents : Some 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds hold potential as new drug discovery candidates in medicinal research (Chennapragada & Palagummi, 2018).

Antimicrobial Evaluations of Synthesized Compounds : Iodine(III)-mediated synthesis of triazolo[4,3-a]pyridines, derived from 3-aryl-1-phenyl-1H-pyrazol-4-yl, demonstrates these compounds as potent antimicrobial agents (Prakash et al., 2011).

NMR Study of Halogeno-Pyrazoles : Research on 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo derivatives, provides detailed NMR spectroscopic data, enhancing understanding of their molecular properties (Holzer & Gruber, 1995).

Zukünftige Richtungen

The future directions for the study of “4-iodo-1-methyl-3-phenyl-1H-pyrazole” could involve further exploration of its synthesis, characterization, and potential biological activity. Pyrazole derivatives are a focus of many research studies due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Eigenschaften

IUPAC Name |

4-iodo-1-methyl-3-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUIFOXXSMFKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1-methyl-3-phenyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)